3-(4-Bromo-2-fluorophenyl)propanoyl chloride
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Overview
Description
3-(4-Bromo-2-fluorophenyl)propanoyl chloride is a chemical compound with the molecular formula C9H7BrClFO and a molecular weight of 265.51 g/mol . It is a derivative of propanoyl chloride, featuring a bromine and a fluorine atom on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride typically involves the reaction of 4-bromo-2-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromo-2-fluorophenyl)propanoyl chloride include:
- 3-(4-Bromo-2-chlorophenyl)propanoyl chloride
- 3-(4-Bromo-2-methylphenyl)propanoyl chloride
- 3-(4-Bromo-2-nitrophenyl)propanoyl chloride
These compounds share a similar structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPTXOJOTJJSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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